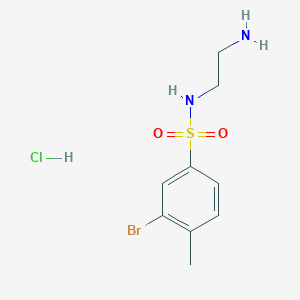
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AF-6 belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of AF-6 is not fully understood. However, it has been proposed that AF-6 may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, AF-6 has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AF-6 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi. AF-6 has also been found to modulate the expression of genes involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-6 has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and its hydrochloride salt form is readily soluble in water. AF-6 has also been found to exhibit low toxicity in animal studies. However, one limitation of AF-6 is its relatively low potency compared to other sulfonamide compounds. This may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on AF-6. One potential area of investigation is its use as a therapeutic agent for cancer treatment. AF-6 has been shown to inhibit the growth of several cancer cell lines, and further studies are needed to evaluate its potential as a cancer chemotherapy agent. Another potential direction is the development of AF-6 derivatives with improved potency and selectivity. Finally, the mechanism of action of AF-6 needs to be further elucidated to better understand its biological activities.
Métodos De Síntesis
AF-6 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base and a solvent. The resulting intermediate is then treated with hydrochloric acid to obtain AF-6 hydrochloride salt.
Aplicaciones Científicas De Investigación
AF-6 has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. AF-6 has also been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S.ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFPTPUSIGHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)

